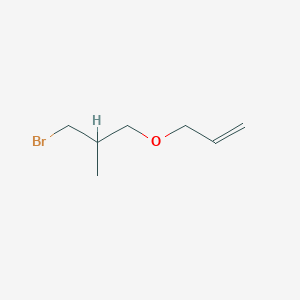

3-(3-Bromo-2-methylpropoxy)prop-1-ene

Description

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

1-bromo-2-methyl-3-prop-2-enoxypropane |

InChI |

InChI=1S/C7H13BrO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |

InChI Key |

PKNJOKYNNCFBKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC=C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromo 2 Methylpropoxy Prop 1 Ene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene reveals two primary logical disconnections. The most apparent disconnection is at the ether C-O bond, leading to an allyl precursor and a 3-bromo-2-methylpropanol derivative. This suggests a forward synthesis based on etherification. A second strategy involves disconnecting the C-Br bond, pointing towards a precursor molecule, 3-(2-methylpropoxy)prop-1-ene, which would then undergo selective bromination.

Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors

| Disconnection | Bond Cleaved | Precursor 1 | Precursor 2 | Forward Synthetic Strategy |

| Ether Linkage | C-O | Allyl alcohol or Allyl halide | 3-Bromo-2-methylpropan-1-ol (B1332129) or its corresponding halide | Direct Etherification (e.g., Williamson Ether Synthesis) |

| Halogenation | C-Br | 3-(2-methylpropoxy)prop-1-ene | Brominating agent | Selective Halogenation |

Direct Etherification Approaches

Direct formation of the ether bond is a common and versatile strategy for synthesizing molecules like this compound. These methods typically involve the reaction of an alcohol with an alkyl halide under basic conditions.

Alkylation of Allyl Alcohol with Brominated Alcohols/Halides

One direct approach involves the alkylation of allyl alcohol with a suitable 3-bromo-2-methylpropyl halide. In this scenario, allyl alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic allyl alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a molecule like 1,3-dibromo-2-methylpropane (B1585101). Careful control of stoichiometry would be necessary to favor mono-alkylation.

Table 2: Representative Reaction Conditions for Alkylation of Allyl Alcohol

| Base | Alkylating Agent | Solvent | Temperature (°C) | Expected Product |

| Sodium Hydride (NaH) | 1,3-dibromo-2-methylpropane | Tetrahydrofuran (B95107) (THF) | 0 to reflux | This compound |

| Potassium tert-butoxide | 1,3-dibromo-2-methylpropane | tert-Butanol | Room Temperature | This compound |

Williamson Ether Synthesis Variants Utilizing Propoxy Precursors

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing this compound, this would involve the reaction of sodium or potassium alloxide with 3-bromo-2-methylpropan-1-ol. The alcohol would first be converted to its corresponding alkoxide using a base like sodium hydride.

Alternatively, a more convergent approach involves reacting allyl bromide with the alkoxide of 3-bromo-2-methylpropan-1-ol. This pathway may be advantageous depending on the availability and reactivity of the starting materials. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.

Table 3: Williamson Ether Synthesis Reaction Parameters

| Alkoxide Precursor | Alkyl Halide | Base | Solvent |

| Allyl alcohol | 3-Bromo-2-methylpropyl tosylate | Sodium Hydride | DMF |

| 3-Bromo-2-methylpropan-1-ol | Allyl bromide | Potassium Hydride | THF |

Selective Halogenation Strategies on Precursor Propoxy-prop-1-ene Derivatives

An alternative synthetic route involves the initial synthesis of a precursor ether, 3-(2-methylpropoxy)prop-1-ene, followed by a selective bromination step. This strategy hinges on the ability to control the regioselectivity of the halogenation to introduce the bromine atom at the desired position.

Regio- and Stereoselective Bromination Techniques

The precursor, 3-(2-methylpropoxy)prop-1-ene, possesses multiple sites susceptible to bromination, including the allylic position and the primary carbon of the isobutyl group. Achieving high regioselectivity for the primary carbon of the propoxy group is a significant challenge. Electrophilic bromination would likely favor addition across the double bond. Therefore, radical bromination is the more plausible approach.

Radical and Electrophilic Halogenation Studies

Radical bromination, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light, is known to favor allylic positions. However, in the case of 3-(2-methylpropoxy)prop-1-ene, this would lead to bromination on the carbon adjacent to the double bond, which is not the desired product.

To achieve bromination at the primary carbon of the 2-methylpropoxy group, a different approach would be necessary. One possibility could involve a multi-step sequence where the precursor alcohol, 3-(allyloxy)-2-methylpropan-1-ol, is first synthesized. The primary alcohol could then be selectively converted to a bromide using reagents like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in combination with triphenylphosphine (B44618) (PPh3). This approach offers better control over the position of bromination.

Electrophilic addition of bromine (Br2) to the precursor ether would result in the formation of a dibromo adduct across the double bond, which is not the target compound. Therefore, electrophilic halogenation is not a viable strategy for the final step in this synthetic route.

Table 4: Comparison of Halogenation Methods for Precursor Ethers

| Halogenation Method | Reagent | Substrate | Likely Product(s) |

| Radical Bromination | NBS, AIBN | 3-(2-methylpropoxy)prop-1-ene | 1-Bromo-3-(2-methylpropoxy)prop-2-ene |

| Electrophilic Addition | Br2 | 3-(2-methylpropoxy)prop-1-ene | 2,3-Dibromo-1-(2-methylpropoxy)propane |

| Alcohol Bromination | PBr3 | 3-(allyloxy)-2-methylpropan-1-ol | This compound |

Transition-Metal Catalyzed Coupling Reactions for Constructing the Carbon Skeleton

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. illinois.edu For a molecule like this compound, these methods could be hypothetically employed to construct the C-C backbone of the 2-methylpropoxy group or to couple the entire side chain to a different molecular scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov A hypothetical Suzuki approach to a precursor of the target molecule could involve the coupling of an allylboronic ester with a vinyl or aryl halide, followed by further functional group manipulation. While the direct coupling of an alkyl bromide like 1,3-dibromo-2-methylpropane with an allylboronic ester is challenging, related couplings have been explored. For instance, palladium-catalyzed cross-coupling of secondary allylic boronic esters with iodoarenes has been demonstrated. nih.gov

A plausible, albeit indirect, strategy could involve the coupling of a suitable organoboron compound containing the 2-methyl-1,3-diol backbone (protected) with an allyl halide, or vice-versa. The reaction conditions for such a coupling would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions for Analogous Systems

| Entry | Organoboron Compound | Organic Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Allylboronic acid pinacol (B44631) ester | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 2-Methylpropylboronic acid | Allyl bromide | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | Moderate |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the context of synthesizing the carbon skeleton of this compound, a Heck reaction could be envisioned between a precursor containing the 3-bromo-2-methylprop-1-ene unit and an appropriate alkene. More directly, the Heck reaction is widely used to couple aryl or vinyl halides with alkenes. organic-chemistry.org For instance, the coupling of an aryl bromide with allyl alcohol can lead to the formation of 3-arylpropanal after isomerization. gold-chemistry.org While not directly forming the target structure, this illustrates the capability of forming C-C bonds involving an allyl group.

A hypothetical Heck reaction for a related structure could involve the coupling of 3-bromo-2-methylpropene (B116875) with an alkene, although the reactivity of such alkyl halides in Heck reactions can be limited compared to aryl or vinyl halides.

Table 2: Representative Heck Reaction Conditions

| Entry | Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Allyl alcohol | Pd(OAc)₂ (2) | NaHCO₃ | DMF | 80 | 85 |

| 2 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (1) | Et₃N | Acetonitrile | 100 | 95 |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of a molecule like this compound, one could imagine a strategy where a propargyl ether is coupled with a suitable halide, followed by reduction of the alkyne to an alkene. For example, the Sonogashira coupling of an aryl halide with a terminal alkyne like propargyl alcohol can proceed in high yield. nih.gov There has also been progress in the Sonogashira coupling of alkyl halides, which would be more directly relevant. scribd.com

Table 3: General Conditions for Sonogashira Coupling

Olefin metathesis has emerged as a powerful tool for the formation of C-C bonds, particularly in the synthesis of cyclic and polymeric structures. wikipedia.org

Ring-Closing Metathesis (RCM):

Ring-closing metathesis could be a viable strategy for the synthesis of a cyclic precursor to this compound. For instance, a diene could be cyclized to form a substituted oxetane, a four-membered cyclic ether. acs.orgmagtech.com.cn Subsequent ring-opening of this strained heterocycle could then yield the desired acyclic ether. The synthesis of oxetanes and other cyclic ethers via RCM is well-documented and often employs ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. wikipedia.org

Table 4: Illustrative RCM Conditions for Cyclic Ether Synthesis

| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Diallyl ether | Grubbs II (5) | CH₂Cl₂ | 40 | 2,5-Dihydrofuran | >90 |

| 2 | 1-Allyloxy-3-butene | Hoveyda-Grubbs II (2) | Toluene | 80 | 2-Vinyl-oxetane | Variable |

Ring-Opening Metathesis Polymerization (ROMP):

Ring-opening metathesis polymerization (ROMP) of a cyclic olefin containing the 3-bromo-2-methylpropoxy side chain could be a method to incorporate this unit into a polymer. youtube.com More generally, ROMP is used to polymerize strained cyclic olefins. mdpi.com Functionalized monomers, such as those containing ether linkages, can be polymerized using this method to create functional polymers. rsc.orgnih.gov For instance, the ROMP of unsaturated crown ethers has been successfully demonstrated. rsc.org

Table 5: General Conditions for Ring-Opening Metathesis Polymerization

| Entry | Monomer | Catalyst (mol%) | Solvent | Temp (°C) | Polymer Mₙ (kDa) | PDI |

|---|---|---|---|---|---|---|

| 1 | Norbornene | Grubbs I (0.1) | CH₂Cl₂ | 25 | >100 | 1.5-2.0 |

| 2 | Cyclooctene | Hoveyda-Grubbs II (0.05) | Toluene | 60 | High | 1.2-1.6 |

Organocatalytic and Biocatalytic Approaches to Asymmetric Synthesis

Given the presence of a stereocenter at the 2-position of the 2-methylpropoxy group, asymmetric synthesis methodologies are highly relevant.

Organocatalysis:

Organocatalysis offers a metal-free approach to asymmetric synthesis. An organocatalytic asymmetric α-alkylation of an aldehyde could be a key step in constructing the chiral 2-methylpropyl fragment. rsc.org For example, the intramolecular alkylation of halo-aldehydes catalyzed by chiral amines like proline derivatives can proceed with high enantioselectivity. libretexts.org A retrosynthetic approach could involve the creation of a chiral 2-methyl-1,3-diol derivative, which could then be converted to the target bromo-ether.

Biocatalysis:

Biocatalytic methods, employing enzymes or whole organisms, are renowned for their high selectivity under mild conditions. For the synthesis of a chiral precursor to this compound, several biocatalytic strategies can be envisioned.

One approach is the kinetic resolution of a racemic mixture. For example, lipases can be used for the kinetic resolution of racemic 1,3-diols through enantioselective acylation. researchgate.net This would provide an enantioenriched 2-methyl-1,3-propanediol (B1210203) derivative that could be further functionalized.

Another strategy is the direct enzymatic halogenation of a C-H bond. While challenging, progress has been made in the use of halogenases for the selective bromination of organic molecules. nih.govnih.govchemistryviews.org A hypothetical biocatalytic process could involve the regioselective and stereoselective bromination of a 2-methylpropane derivative.

Finally, the biocatalytic synthesis of chiral 2-methyl-1,3-propanediol from achiral starting materials is a possibility. For instance, the biotransformation of 2-methyl-1,3-propanediol using microorganisms like Gluconobacter oxydans has been studied, although this particular example leads to an oxidized product. rsc.org However, the use of other microorganisms or isolated enzymes for the asymmetric reduction of a corresponding diketone or hydroxyketone could provide a chiral diol precursor. nih.gov

Table 6: Examples of Biocatalytic Transformations for Chiral Precursors

| Entry | Reaction Type | Biocatalyst | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Kinetic Resolution | Immobilized Lipase B from Candida antarctica | Racemic 1-phenyl-1,3-propanediol | (R)-1-phenyl-1,3-propanediol | >99 |

| 2 | Asymmetric Reduction | Plant tissue (e.g., Carrot) | Acetophenone | (S)-1-Phenylethanol | up to 98 |

| 3 | Halogenation | Tryptophan 6-halogenase (Thal) | Tryptophan-containing peptide | 6-Bromo-tryptophan derivative | Regiospecific |

Despite a comprehensive search for spectroscopic and structural data for the chemical compound this compound, no specific experimental or detailed research findings regarding its advanced characterization are available in the public domain.

Searches for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, as well as for its synthesis and structural analysis, did not yield any relevant scientific literature or database entries containing the requested information. The information found pertains to related but structurally distinct compounds, such as allyl bromide and 3-bromo-2-methyl-1-propene, which cannot be used to describe the subject of this article.

Therefore, this article cannot be generated as the necessary scientific data for a thorough and accurate discussion of the advanced spectroscopic and structural characterization of this compound is not available.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the chemical compound This compound is not publicly available. Searches for advanced spectroscopic and spectrometric analyses, such as multi-dimensional Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS), did not yield specific results for this particular molecule.

The information found pertains to structurally related but distinct compounds, such as 3-bromo-2-methyl-1-propene or other substituted propenes. This data cannot be extrapolated to accurately describe the specific structural features, connectivity, and fragmentation patterns of this compound.

Therefore, it is not possible to generate a scientifically accurate article with the detailed, data-driven subsections requested in the outline (including High-Resolution NMR Spectroscopy and Mass Spectrometry analyses) for the specified compound. The creation of such an article would require access to primary research data that is not present in the public domain.

Focus on Advanced Insights Beyond Basic Identification, to Understand Intricate Structural Features and Dynamics

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Interactions and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the bond vibrations within a molecule. For 3-(3-Bromo-2-methylpropoxy)prop-1-ene, these methods would provide a characteristic "fingerprint" based on the vibrations of its alkene, ether, and alkyl bromide moieties.

In principle, an FTIR spectrum of this compound would show distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Similarly, a Raman spectrum would reveal complementary information, particularly for non-polar bonds with symmetric vibrations.

Expected Vibrational Frequencies: While specific experimental spectra for this compound are not publicly available, the expected regions for its key functional group vibrations can be predicted based on established correlation tables. These predictions are theoretical and await experimental verification.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Intensity (Raman) |

| Alkene | =C-H stretch | 3080 - 3010 | Medium |

| Alkene | C=C stretch | 1650 - 1630 | Strong |

| Alkane | C-H stretch (methyl/methylene) | 2975 - 2850 | Medium-Strong |

| Ether | C-O-C stretch (asymmetric) | 1150 - 1085 | Strong |

| Alkyl Halide | C-Br stretch | 690 - 515 | Strong |

Analysis of these spectra would offer insights into the molecule's structural integrity. For instance, the presence of the C=C stretching band would confirm the allyl group's double bond, while the strong C-O-C stretching absorption would verify the ether linkage. The low-frequency C-Br stretch is a key indicator of the bromo-substituent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For this compound, this analysis would be contingent upon obtaining a stable, single crystal of the compound. If a crystalline form were obtained, X-ray diffraction would elucidate:

The exact spatial relationship between the allyl group and the bromo-methylpropoxy group.

The preferred conformation around the C-O and C-C single bonds.

Intermolecular interactions, such as van der Waals forces, that dictate the crystal packing arrangement.

However, a review of publicly accessible chemical and crystallographic databases indicates that no crystal structure for this compound has been deposited or published to date. The compound is likely a liquid at standard conditions, which would necessitate specialized crystallization techniques to enable this form of analysis.

Chiroptical Spectroscopy (e.g., VCD, ECD, ORD) for Absolute Configuration Assignment

The structure of this compound contains a stereocenter at the second carbon of the propoxy chain (the carbon bearing the methyl group). The presence of this chiral center means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Bromo-2-methylpropoxy)prop-1-ene and (S)-3-(3-Bromo-2-methylpropoxy)prop-1-ene.

Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides information on the stereochemistry by analyzing the vibrational transitions.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-visible light. It is particularly useful for molecules with chromophores that absorb in this region, such as the C=C double bond in the subject compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For a synthesized sample of this compound, these techniques, often coupled with quantum chemical calculations, would be the primary methods to determine its absolute configuration if the material was resolved into its separate enantiomers. Currently, there are no published studies employing VCD, ECD, or ORD for the analysis of this specific compound.

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: an allylic double bond and a bromoalkane moiety. These two reactive sites allow for a diverse range of chemical transformations, which can be broadly categorized into reactions involving the carbon-carbon double bond and those centered on the carbon-bromine bond. This article explores the key aspects of its chemical behavior, focusing on mechanistic details, regioselectivity, and stereochemical outcomes based on established principles of organic chemistry.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Bromoalkane Moiety

Elimination Reactions (E1, E2) and Formation of Dienes

Elimination reactions of alkyl halides are fundamental processes for the formation of alkenes. researchgate.net In the case of this compound, a primary alkyl halide, the mechanism of elimination is highly dependent on the reaction conditions, particularly the strength of the base employed. researchgate.net

The two primary mechanisms for elimination are the E2 (bimolecular) and E1 (unimolecular) pathways. acs.org The E2 reaction is a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously to form a double bond. acs.orgnih.gov This mechanism exhibits second-order kinetics, as its rate depends on the concentrations of both the alkyl halide and the base. nih.govlibretexts.org E2 reactions are typically favored by strong, sterically hindered bases (such as alkoxides like potassium tert-butoxide) and are possible with primary alkyl halides, though they often compete with SN2 substitution reactions. researchgate.netacs.org

For this compound, an E2 reaction would involve the abstraction of the proton from the β-carbon, leading to the formation of a conjugated diene, specifically 3-(2-methylprop-1-enoxy)prop-1-ene.

In contrast, the E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. researchgate.netresearchgate.net A weak base then abstracts a proton from an adjacent carbon to form the alkene. chemistrysteps.comrsc.org E1 reactions follow first-order kinetics and are favored in the presence of weak bases and polar protic solvents. acs.org However, this pathway is generally disfavored for primary alkyl halides like this compound due to the high instability of the resulting primary carbocation. researchgate.netchemistrysteps.com

| Characteristic | E2 Mechanism | E1 Mechanism |

|---|---|---|

| Alkyl Halide Structure | Favored by 3° > 2° > 1° | Favored by 3° > 2° > 1° (unlikely for 1°) |

| Base Strength | Requires a strong base (e.g., -OR, -OH) | Favored by a weak base (e.g., H₂O, ROH) |

| Kinetics | Second-order (Rate = k[RX][Base]) acs.org | First-order (Rate = k[RX]) acs.org |

| Mechanism | Single, concerted step researchgate.net | Two steps via a carbocation intermediate researchgate.net |

| Rearrangements | Not possible | Possible to form a more stable carbocation |

| Regioselectivity | Typically follows Zaitsev's rule (more substituted alkene) nih.gov | Follows Zaitsev's rule youtube.com |

Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond through metal-halogen exchange, a foundational reaction in organometallic chemistry. rsc.org This transformation generates highly reactive organometallic reagents, such as Grignard and organolithium compounds, which serve as potent carbon nucleophiles in synthesis.

Grignard Reagent Formation: The corresponding Grignard reagent, (3-(allyloxy)-2-methylpropyl)magnesium bromide, can be prepared by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An alternative and often more functional-group-tolerant method is a halogen-magnesium exchange reaction, using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. organic-chemistry.orgmasterorganicchemistry.com

Organolithium Reagent Formation: Organolithium reagents are typically more reactive than their Grignard counterparts. researchgate.net The formation of (3-(allyloxy)-2-methylpropyl)lithium can be achieved via lithium-halogen exchange by treating the parent alkyl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures. rsc.org The rate of exchange is generally rapid for bromides. rsc.org These reagents are highly basic and must be handled under anhydrous, inert conditions to prevent quenching by acidic protons.

| Reagent Type | Typical Formation Method | Key Reagents | General Conditions |

|---|---|---|---|

| Grignard Reagent | Direct Insertion or Halogen Exchange | Mg(0) metal or i-PrMgCl·LiCl organic-chemistry.org | Anhydrous ether solvent (THF, Et₂O) |

| Organolithium Reagent | Halogen Exchange | Alkyllithium (e.g., n-BuLi, t-BuLi) researchgate.net | Anhydrous, non-protic solvent; low temp (-78 °C) |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira reactions as aryl/alkyl halide surrogate)

The carbon-bromine bond makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. In these reactions, the compound serves as an alkyl halide surrogate.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle typically involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by migratory insertion of an alkene coupling partner, and subsequent β-hydride elimination to yield the substituted alkene product. nih.govmasterorganicchemistry.com As a primary alkyl bromide, this compound could be coupled with various alkenes, such as styrene or acrylates, to form more complex structures. A reductive variant of the Heck reaction can also occur, where an alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a C-H bond instead of a C=C bond.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. While most commonly applied to aryl and vinyl halides, the Suzuki reaction can be extended to alkyl bromides. This compound could be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids to introduce the 3-(allyloxy)-2-methylpropyl moiety onto these scaffolds.

Sonogashira Reaction: The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, employing a dual catalyst system of palladium and copper(I). This reaction is highly specific for the formation of bonds between sp²- or sp-hybridized carbons and is generally not effective for sp³-hybridized alkyl halides like this compound. Therefore, its participation in a standard Sonogashira coupling is not anticipated.

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base | Forms a new C-C bond and a double bond. nih.gov |

| Suzuki Reaction | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Highly versatile with broad functional group tolerance. |

| Sonogashira Reaction | Terminal Alkyne | Pd(0) catalyst and Cu(I) cocatalyst, Amine Base | Primarily for aryl/vinyl halides; not suitable for alkyl halides. |

Ether Cleavage and Functionalization Studies

Ethers are generally unreactive, but the C-O bond can be cleaved under strongly acidic conditions. The ether linkage in this compound can be targeted for cleavage to yield alcohol and alkyl halide derivatives.

The cleavage of ethers with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a standard transformation. The reaction mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). The subsequent step is a nucleophilic substitution by the halide ion, which can proceed via an SN1 or SN2 pathway depending on the structure of the ether's substituents.

For this compound, cleavage can occur on either side of the oxygen atom:

SN2 Pathway: The halide ion could attack the primary carbon of the 3-bromo-2-methylpropyl group, which is sterically accessible for an SN2 reaction. This would yield allyl alcohol and 1,3-dibromo-2-methylpropane (B1585101).

SN1 Pathway: The allylic group can stabilize a positive charge, making an SN1-type cleavage possible. In this pathway, the protonated ether would dissociate to form an allyl carbocation and 3-bromo-2-methylpropan-1-ol (B1332129). The halide ion would then trap the carbocation to form an allyl halide.

The reaction outcome can be complex, potentially yielding a mixture of products. If an excess of the hydrohalic acid is used, any alcohol products formed will likely be converted into the corresponding alkyl halides.

In addition to acidic methods, specific strategies exist for the reductive cleavage of ethers, particularly allyl ethers. These methods can offer higher selectivity under milder conditions. For instance, low-valent titanium species, generated from reagents like Ti(O-i-Pr)₄ and magnesium powder, are known to catalyze the C-O bond cleavage of allyl ethers to furnish the parent alcohols. Another reported method involves the use of samarium(II) iodide (SmI₂), which can selectively cleave unsubstituted allyl ethers. Treatment with tert-butyllithium has also been shown to cleave allylic ethers, likely through an SN2' mechanism. Applying these strategies to this compound would be expected to cleave the allyl-oxygen bond, selectively liberating 3-bromo-2-methylpropan-1-ol.

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a reactive alkyl halide and an alkene within the same molecule opens the possibility for intramolecular reactions to form cyclic structures.

A plausible transformation for this compound is an intramolecular radical cyclization. This reaction could be initiated by treating the compound with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a radical mediator like tributyltin hydride (Bu₃SnH). This would generate a primary alkyl radical at the carbon bearing the bromine atom. This radical can then add to the internal allyl double bond. According to Baldwin's rules for ring closure, such a cyclization can proceed via two pathways: a 5-exo-trig closure to form a five-membered ring or a 6-endo-trig closure to form a six-membered ring. Kinetically, the 5-exo pathway is generally favored for this type of system, which would lead to the formation of a substituted tetrahydrofuran derivative: (3-methyltetrahydrofuran-2-yl)methanol.

Rearrangements are primarily a concern in reactions that proceed through carbocation intermediates, such as E1 or SN1 reactions. Since this compound is a primary halide, these pathways are disfavored, and thus carbocation rearrangements are unlikely under most conditions. However, during acid-catalyzed ether cleavage, the formation of an allylic carbocation intermediate is possible, which is stabilized by resonance. libretexts.org

Rearrangements Involving Allylic or Propargylic Systems

Allylic systems, such as the one present in this compound, are known to undergo various rearrangement reactions. These rearrangements are often facilitated by the formation of stabilized intermediates, such as allylic carbocations or radicals.

One common type of rearrangement is the allylic shift, where the double bond migrates along the three-carbon allylic framework. This can occur during nucleophilic substitution reactions (SN1' or SN2') or under radical conditions. For instance, in the context of substitution reactions, the departure of a leaving group from the allylic position can lead to a resonance-stabilized allylic cation, which can then be attacked by a nucleophile at either of the two electrophilic carbons, resulting in a mixture of regioisomeric products. While the bromine atom in this compound is not directly attached to the allylic system, any reaction that might generate a carbocation or radical at the allylic position could potentially lead to such rearrangements.

Another important rearrangement for allylic ethers is the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement that occurs upon heating. This reaction involves the concerted reorganization of six electrons to form a new carbon-carbon bond, resulting in a γ,δ-unsaturated carbonyl compound after tautomerization of the initial enol product. For a simple allyl ether, this would involve the migration of the allyl group from the oxygen to the carbon atom at the other end of the vinyl group. However, for this compound, a classical Claisen rearrangement is not possible as it is not an allyl vinyl ether.

It is important to note that while these are general types of rearrangements known for allylic systems, specific studies detailing the rearrangement chemistry of this compound have not been identified in the provided search results. The likelihood and outcome of any rearrangement would be highly dependent on the specific reaction conditions employed.

Oxidation and Reduction Chemistry

The alkene functional group in this compound is susceptible to various oxidation reactions. The selectivity of these reactions allows for the introduction of new functional groups at the site of the double bond.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be accomplished using reagents such as osmium tetroxide (OsO4) in a syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid- or base-catalyzed hydrolysis for an anti-dihydroxylation. The choice of reagents allows for control over the stereochemistry of the resulting diol.

Table 2: Potential Oxidation Products of the Alkene Moiety

| Reaction | Reagent(s) | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Syn-dihydroxylation | OsO4, NMO | Vicinal Diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H3O+ | Vicinal Diol |

Reductive Debromination and Hydrogenation of the Alkene

The two key reducible sites in this compound are the carbon-bromine bond and the carbon-carbon double bond. The selective reduction of one of these functional groups in the presence of the other is a key consideration in the reduction chemistry of this compound.

Reductive Debromination: The carbon-bromine bond can be cleaved through reductive debromination. This can be achieved using various reducing agents. For instance, radical-based reductions using reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are effective for the reduction of alkyl halides. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation under certain conditions can also effect debromination. The reductive debromination of polybrominated diphenyl ethers has been studied using zerovalent iron, suggesting that metal-based reductions could be a viable approach. nih.gov

Hydrogenation of the Alkene: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This reaction is generally highly efficient and proceeds under mild conditions.

Chemoselectivity: The challenge in the reduction of this compound lies in achieving chemoselectivity. Catalytic hydrogenation with catalysts like Pd/C can sometimes lead to the reduction of both the alkene and the carbon-halogen bond (hydrogenolysis). The choice of catalyst and reaction conditions is crucial to control the outcome. For example, certain catalysts might favor the reduction of the alkene while leaving the C-Br bond intact, whereas more reactive systems could lead to the reduction of both functionalities. The selective reduction of an alkene in the presence of an alkyl bromide is a known challenge, and the outcome can be influenced by factors such as the catalyst, solvent, and additives.

Table 3: Potential Reduction Products

| Reaction | Reagent(s) | Targeted Functional Group | Product |

| Reductive Debromination | Bu3SnH, AIBN | C-Br | 3-(2-methylpropoxy)prop-1-ene |

| Catalytic Hydrogenation | H2, Pd/C (mild conditions) | C=C | 1-Bromo-2-methyl-3-propoxypropane |

| Complete Reduction | H2, Pd/C (forcing conditions) | C=C and C-Br | 2-Methyl-1-propoxypropane |

Applications in Advanced Organic Synthesis

A Versatile Building Block and Intermediate in Synthesis

The strategic placement of a bromine atom and a terminal alkene in 3-(3-Bromo-2-methylpropoxy)prop-1-ene makes it a highly valuable intermediate for a variety of chemical transformations. The presence of these two distinct reactive sites allows for sequential or tandem reactions, enabling the efficient assembly of intricate molecular frameworks.

A Precursor for the Synthesis of Complex Heterocyclic Compounds

While direct and extensive research on the use of this compound for the synthesis of a wide array of complex heterocyclic compounds is not broadly documented in publicly available literature, its structural motifs suggest significant potential. The inherent functionalities of the molecule, namely the allyl group and the bromo-methyl moiety, are classical precursors for the construction of various heterocyclic rings. For instance, the allyl group can participate in cyclization reactions, while the bromine atom serves as a handle for nucleophilic substitution to close a ring. The closely related compound, 1-Bromo-3-buten-2-one, has been investigated as a building block for the synthesis of 5-membered aza-heterocycles through its reaction with primary amines. This suggests a plausible, though underexplored, avenue for this compound in similar synthetic strategies.

A Scaffold in the Synthesis of Natural Products

The utility of bromo-organic compounds as precursors in the synthesis of complex natural products is a well-established strategy in organic chemistry. In a notable example, a structurally related compound, (S)-3-bromo-2-methylpropanol, was utilized as a key precursor in the multi-step synthesis of the natural product pepluanol A. This highlights the value of the bromo-methylpropane scaffold in constructing complex, stereochemically rich portions of natural product skeletons. Although direct application of this compound as a primary scaffold in a completed natural product synthesis is not prominently reported, its structural similarity to key intermediates suggests its potential in this demanding area of synthetic chemistry.

Stereoselective Introduction of Functional Groups

Development of Novel Reagents and Catalysts

At present, there is a lack of specific literature detailing the application of this compound in the development of novel reagents or catalysts.

Applications in Materials Science

The presence of a polymerizable alkene functionality in this compound suggests its potential as a monomer for the creation of specialty polymers. The incorporation of the bromo-methylpropoxy side chain could impart unique properties to the resulting polymer. For instance, the bromine atoms could serve as sites for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains. This could lead to the development of functional materials with tailored characteristics. However, it is important to note that while the chemical structure is amenable to polymerization, detailed studies on the polymerization behavior of this compound and the properties of the resulting polymers are not extensively documented in the current scientific literature.

Derivatization Strategies and Analogue Synthesis

Modification of the Bromoalkane Moiety

The primary bromoalkane functionality is a key site for derivatization, primarily through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating its replacement by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, as the primary carbon is relatively unhindered, although the presence of a methyl group at the adjacent carbon may slightly impede the reaction rate compared to an unbranched bromoalkane.

The bromine atom can be readily exchanged for other halogens. This is often achieved through reactions with alkali metal halides.

Iodo Analogues : The Finkelstein reaction, which involves treating the bromoalkane with sodium iodide in a solvent like acetone (B3395972), is a highly effective method for synthesizing the corresponding iodoalkane. The precipitation of sodium bromide in acetone drives the equilibrium towards the product.

Chloro Analogues : Similarly, reaction with a chloride salt, such as sodium chloride or lithium chloride, can yield the chloro derivative. The choice of solvent and reaction conditions is crucial to ensure sufficient reactivity.

Fluoro Analogues : The synthesis of fluoroalkanes from bromoalkanes can be more challenging due to the lower nucleophilicity of the fluoride (B91410) ion in protic solvents. However, using sources of fluoride like potassium fluoride in a polar aprotic solvent or employing specialized fluorinating agents can facilitate this transformation.

| Target Analogue | Typical Reagent | Reaction Name/Type | Key Considerations |

|---|---|---|---|

| 3-(3-Fluoro-2-methylpropoxy)prop-1-ene | Potassium fluoride (KF) | Nucleophilic Substitution (S(_N)2) | Requires polar aprotic solvent (e.g., DMF, DMSO) to enhance fluoride nucleophilicity. |

| 3-(3-Chloro-2-methylpropoxy)prop-1-ene | Sodium chloride (NaCl) | Nucleophilic Substitution (S(_N)2) | Generally requires forcing conditions or a phase-transfer catalyst. |

| 3-(3-Iodo-2-methylpropoxy)prop-1-ene | Sodium iodide (NaI) in acetone | Finkelstein Reaction (S(_N)2) | Driven by the precipitation of NaBr in acetone. |

A wide range of derivatives can be synthesized by reacting the bromoalkane with oxygen, nitrogen, or sulfur nucleophiles.

Oxygen-Containing Derivatives :

Alcohols : Hydrolysis of the bromoalkane with water or a hydroxide (B78521) source (e.g., NaOH) will produce the corresponding alcohol, 3-(3-hydroxy-2-methylpropoxy)prop-1-ene.

Ethers : The Williamson ether synthesis, involving the reaction with an alkoxide (RONa), can be used to introduce a new alkoxy group, forming a diether.

Nitrogen-Containing Derivatives :

Amines : Reaction with ammonia (B1221849) typically yields the primary amine. A large excess of ammonia is often used to minimize the formation of secondary and tertiary amines through subsequent alkylation of the primary amine product.

Nitriles : The cyanide ion (from NaCN or KCN) is a potent nucleophile that can displace the bromide to form a nitrile. This reaction has the added benefit of extending the carbon chain by one carbon.

Sulfur-Containing Derivatives :

Thiols and Thioethers : Reaction with sodium hydrosulfide (B80085) (NaSH) can produce the corresponding thiol. Alternatively, reaction with a thiolate anion (RSNa) will yield a thioether (sulfide).

| Derivative Type | Functional Group | Typical Nucleophile | Product Name Example |

|---|---|---|---|

| Oxygen | Alcohol (-OH) | OH⁻ (e.g., NaOH) | 3-(3-hydroxy-2-methylpropoxy)prop-1-ene |

| Oxygen | Ether (-OR) | RO⁻ (e.g., CH₃ONa) | 3-(3-methoxy-2-methylpropoxy)prop-1-ene |

| Nitrogen | Amine (-NH₂) | NH₃ | 1-(prop-2-en-1-yloxy)-2-methylpropan-3-amine |

| Nitrogen | Nitrile (-CN) | CN⁻ (e.g., NaCN) | 4-(prop-2-en-1-yloxy)-3-methylbutanenitrile |

| Sulfur | Thiol (-SH) | SH⁻ (e.g., NaSH) | 3-(prop-2-en-1-yloxy)-2-methylpropane-1-thiol |

| Sulfur | Thioether (-SR) | RS⁻ (e.g., CH₃SNa) | 3-(methylthio)-1-(prop-2-en-1-yloxy)-2-methylpropane |

Functionalization of the Alkene Group

The prop-1-ene (B156429) group, an allyl ether moiety, is susceptible to a variety of reactions, allowing for extensive modification of this part of the molecule.

Saturated Derivatives : The most direct route to a saturated analogue is through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)) under an atmosphere of hydrogen gas will reduce the double bond to a single bond, yielding 3-(3-bromo-2-methylpropoxy)propane.

Unsaturated Derivatives :

Isomerization : The double bond can be isomerized from the terminal position to an internal position, forming a vinyl ether, under certain conditions, for instance, with a strong base or transition metal catalysts.

Metathesis : Olefin metathesis, particularly cross-metathesis with other alkenes using catalysts like Grubbs' catalyst, can be employed to generate more complex unsaturated derivatives.

The double bond can be transformed into a variety of other functional groups while retaining the ether linkage.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide, resulting in 3-(3-bromo-2-methylpropoxy)-2,3-epoxypropane.

Dihydroxylation : The alkene can be converted to a diol using reagents like osmium tetroxide (OsO(_4)) followed by a reductive workup, or potassium permanganate (B83412) (KMnO(_4)) under cold, dilute, and basic conditions. This would yield 3-(3-bromo-2-methylpropoxy)propane-1,2-diol.

Oxidative Cleavage : Ozonolysis (O(_3)) followed by a workup with a reducing agent (e.g., dimethyl sulfide) will cleave the double bond to form an aldehyde.

Hydroboration-Oxidation : This two-step sequence provides a method for the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent (e.g., BH(_3)-THF) followed by oxidation with hydrogen peroxide and base results in the formation of a primary alcohol.

Electrophilic Addition : The addition of hydrogen halides (HBr, HCl) across the double bond will proceed according to Markovnikov's rule, adding the halogen to the more substituted carbon.

| Reaction Type | Reagent(s) | Functional Group Formed | Resulting Derivative |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane | Saturated propyl ether |

| Epoxidation | m-CPBA | Epoxide | Glycidyl ether derivative |

| Dihydroxylation | OsO₄, NMO | Diol | Glycerol ether derivative |

| Ozonolysis (reductive) | 1. O₃; 2. DMS | Aldehyde | Aldehyde-terminated ether |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) | Hydroxypropyl ether derivative |

Modifications to the Alkoxy Chain

The alkoxy chain, which includes the ether linkage and the 2-methylpropyl group, is generally the most stable part of the molecule. Modifications typically involve the cleavage of the C-O ether bond.

Ether cleavage is a robust reaction that requires harsh conditions, typically treatment with a strong acid such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

In the case of 3-(3-bromo-2-methylpropoxy)prop-1-ene, there are two C-O bonds that can be cleaved: the bond to the allyl group and the bond to the 2-methylpropyl group.

Cleavage of the Allyl-Oxygen Bond : This bond is susceptible to cleavage. The reaction with HBr would likely produce allyl bromide and 3-bromo-2-methylpropan-1-ol (B1332129).

Cleavage of the 2-Methylpropyl-Oxygen Bond : Cleavage at this site would involve nucleophilic attack at a primary carbon, which is a feasible S(_N)2 process. This would yield allyl alcohol and 1,3-dibromo-2-methylpropane (B1585101).

The regioselectivity of the cleavage can depend on the specific reaction conditions and the nature of the substituents. Lewis acids, such as boron tribromide (BBr(_3)), are also effective for ether cleavage and may offer different selectivity.

Beyond cleavage, direct modification of the saturated alkyl portion of the alkoxy chain is challenging due to the inertness of C-H bonds. Radical halogenation could potentially introduce further substitution, but this process often lacks selectivity and could affect other parts of the molecule, particularly the allylic position.

Chain Elongation and Shortening Strategies

Chain Elongation:

Chain elongation can be effectively achieved by reacting this compound with carbon nucleophiles. A classic approach involves the use of cyanide, which introduces a single carbon atom and a versatile nitrile functionality that can be further elaborated. For instance, treatment with sodium cyanide would yield 4-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)butanenitrile. The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of chain-extended analogues.

Another powerful method for chain extension is the reaction with organometallic reagents, such as Grignard reagents or organocuprates. These reagents can introduce alkyl or aryl groups of varying lengths. For example, reacting the parent compound with ethylmagnesium bromide in the presence of a suitable catalyst could potentially lead to the formation of 1-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)propane.

Chain Shortening:

Strategies for chain shortening of this compound are less direct and would likely involve a multi-step synthetic sequence. One hypothetical approach could involve the conversion of the bromide to a suitable functional group that can undergo oxidative cleavage. For example, conversion to an alcohol followed by oxidation to a carboxylic acid and subsequent decarboxylation could shorten the chain by one carbon. However, such a sequence would need to be carefully designed to be compatible with the allyl ether moiety.

The following table outlines potential chain elongation strategies for this compound based on general principles of organic synthesis.

| Strategy | Reagent(s) | Potential Product | Description |

| Cyanide Addition | Sodium Cyanide (NaCN) | 4-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)butanenitrile | Introduces a one-carbon unit and a versatile nitrile group. |

| Grignard Reaction | Ethylmagnesium bromide (EtMgBr) | 1-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)propane | Adds an ethyl group, extending the chain by two carbons. |

| Acetylide Alkylation | Sodium acetylide | 5-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)pent-1-yne | Introduces a two-carbon alkyne unit for further functionalization. |

This interactive data table is based on hypothesized reactions in the absence of specific literature for the target compound.

Introduction of Branched or Cyclic Substituents

The introduction of branched or cyclic substituents onto the framework of this compound can be achieved through nucleophilic substitution at the carbon bearing the bromine atom. This allows for the synthesis of analogues with increased steric bulk or conformational rigidity, which can be valuable in various chemical and pharmaceutical applications.

Introduction of Branched Substituents:

Branched alkyl groups can be introduced using appropriate organometallic reagents. For example, reaction with isopropylmagnesium bromide or tert-butylmagnesium bromide would lead to the formation of analogues with isopropyl or tert-butyl groups, respectively. The choice of reaction conditions would be crucial to minimize potential side reactions such as elimination, especially with sterically hindered nucleophiles.

Introduction of Cyclic Substituents:

Cyclic substituents can be incorporated by employing cyclic nucleophiles. For instance, reaction with sodium cyclopentanolate would yield a cyclopentyl ether derivative. Similarly, nitrogen-based cyclic nucleophiles like piperidine (B6355638) could be used to introduce a piperidinyl moiety. Another approach involves the use of cycloalkyl-containing organometallic reagents, such as cyclopropylmagnesium bromide, to directly form a carbon-carbon bond with the cyclic group.

The following table summarizes potential strategies for introducing branched and cyclic substituents onto this compound.

| Substitution Type | Reagent(s) | Potential Product | Description |

| Branched Alkyl | Isopropylmagnesium bromide | 1-isopropyl-3-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)propane | Introduces a branched isopropyl group. |

| Cyclic Alkyl | Cyclohexylmagnesium bromide | 1-cyclohexyl-3-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)propane | Attaches a cyclohexyl ring to the main chain. |

| Cyclic Ether | Sodium cyclohexanolate | 1-((cyclohexyl)oxy)-3-(2-methyl-3-(prop-2-en-1-yloxy)propoxy)propane | Forms a cyclohexyl ether linkage. |

| Cyclic Amine | Piperidine | 1-(1-(2-methyl-3-(prop-2-en-1-yloxy)propyl)piperidin-1-yl)methane | Introduces a nitrogen-containing heterocyclic ring. |

This interactive data table is based on hypothesized reactions in the absence of specific literature for the target compound.

Conclusion and Future Research Perspectives

Summary of Key Synthetic and Mechanistic Insights

The synthesis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene can be logically approached through a Williamson ether synthesis. This would involve the reaction of an allyl halide, such as allyl bromide, with 3-bromo-2-methylpropan-1-ol (B1332129) under basic conditions. The reaction is anticipated to proceed via an SN2 mechanism, where the alkoxide of 3-bromo-2-methylpropan-1-ol acts as a nucleophile, displacing the bromide from the allyl halide.

Key mechanistic features of this proposed synthesis include the crucial role of the base in deprotonating the alcohol to form the more nucleophilic alkoxide. The choice of a non-nucleophilic, sterically hindered base would be important to minimize side reactions, such as elimination. The reaction kinetics are expected to be second-order, consistent with an SN2 pathway.

The reactivity of this compound itself is predicted to be dictated by its two primary functional groups. The allyl group can undergo a variety of reactions, including addition reactions across the double bond and reactions involving the allylic position. The carbon-bromine bond presents a site for nucleophilic substitution or elimination reactions.

Unexplored Research Avenues and Future Challenges

The limited specific research on this compound means that numerous avenues for investigation remain open.

Detailed Mechanistic Studies: A thorough investigation into the kinetics and stereochemistry of its synthesis and subsequent reactions would provide valuable insights. Computational studies, such as Density Functional Theory (DFT), could be employed to model reaction pathways and transition states, offering a deeper understanding of its reactivity.

Exploration of Novel Synthetic Routes: While the Williamson ether synthesis is a plausible route, other methods could be explored. For instance, acid-catalyzed addition of 3-bromo-2-methylpropan-1-ol to acrolein followed by reduction could offer an alternative pathway.

Polymerization Studies: The presence of the allyl group suggests that this compound could serve as a functional monomer in polymerization reactions. researchgate.net Research into its ability to undergo radical or cationic polymerization could lead to the development of new polymers with tailored properties, potentially for applications in coatings or advanced materials.

Intramolecular Cyclization Reactions: The presence of both an ether linkage and a bromine atom could facilitate intramolecular cyclization reactions to form substituted cyclic ethers, which are important structural motifs in many biologically active molecules.

A significant challenge in the study of this compound will be its initial, unambiguous synthesis and characterization. Optimization of the synthetic protocol to achieve high purity and yield will be a critical first step for any further investigation.

Potential for Broader Impact in Chemical Sciences and Related Disciplines

While a specific application for this compound has yet to be established, its structure suggests potential utility in several areas of chemical science.

Organic Synthesis: As a bifunctional molecule, it could serve as a versatile building block in the synthesis of more complex organic molecules. The orthogonal reactivity of the allyl and bromoalkyl groups could be exploited in multi-step synthetic sequences.

Materials Science: As mentioned, its potential as a monomer could lead to the creation of novel polymers. The bromine atom could be further functionalized post-polymerization to introduce other chemical groups, allowing for the fine-tuning of material properties. The development of functional polyesters and poly(ester-anhydride)s from similar allyl-functionalized monomers highlights the potential in creating biodegradable materials for applications such as bone cements. researchgate.net

Medicinal Chemistry: Although speculative without biological data, the presence of an ether and an alkyl bromide could be a starting point for the design of new pharmacologically active compounds. The allyl group is a known motif in some bioactive natural products and synthetic drugs. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromo-2-methylpropoxy)prop-1-ene, and what experimental parameters are critical for optimizing yield?

The synthesis of brominated ethers like this compound typically involves nucleophilic substitution or coupling reactions. For instance, Grignard reagent-mediated alkylation (e.g., using 3-bromo-2-methylpropan-1-ol as a precursor) can introduce the bromomethyl group, followed by etherification with prop-1-ene derivatives. Key parameters include reaction temperature (often 0–25°C to minimize side reactions), solvent polarity (THF or DMF for polar intermediates), and stoichiometric control of the brominating agent to avoid over-substitution . Purification via column chromatography or recrystallization is critical, as residual brominated byproducts can complicate characterization.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Structural confirmation relies on a combination of ¹H/¹³C NMR , IR , and mass spectrometry :

- NMR : The vinyl proton (prop-1-ene) appears as a doublet of doublets (δ 4.8–5.2 ppm), while the brominated methylpropoxy group shows splitting patterns for the methyl (δ 1.2–1.5 ppm) and methine protons (δ 3.5–4.0 ppm). ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ 35–45 ppm) and the ether oxygen (δ 70–80 ppm) .

- IR : Stretching vibrations for C-Br (500–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) are diagnostic .

- MS : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., ~195 g/mol), with isotopic patterns confirming bromine presence .

Q. What safety protocols are essential when handling brominated compounds like this compound?

Brominated compounds require strict safety measures due to their toxicity and potential carcinogenicity:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in airtight, light-resistant containers at ≤4°C to prevent decomposition.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in the synthesis of this compound?

Regioselectivity is controlled by steric and electronic factors. For example, bromination at the 3-position of the methylpropoxy chain is favored due to:

- Steric hindrance : The methyl group directs bromine to the less hindered tertiary carbon.

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for electrophilic bromination.

- Catalysts : Lewis acids like FeBr₃ can enhance selectivity by polarizing the Br₂ molecule .

Contradictory results may arise if competing pathways (e.g., allylic bromination) are not suppressed. Kinetic vs. thermodynamic control should be analyzed via time-resolved NMR or GC-MS .

Q. What challenges arise in the crystallographic analysis of this compound, and how can software like SHELX address them?

Crystallographic challenges include:

- Disorder in the bromomethyl group : Dynamic disorder due to rotational freedom can complicate electron density maps.

- Twinned crystals : Common in brominated compounds due to halogen packing effects.

SHELXL refines disordered structures using restraints (e.g., SIMU for similar thermal parameters) and twin-law corrections (e.g., BASF parameter). ORTEP-3 visualizes anisotropic displacement parameters to validate refinement .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Contradictions may arise from:

- Dynamic effects : Rotameric interconversion of the methoxy group broadens signals. Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" conformers.

- Solvent interactions : Deuterated solvents like CDCl₃ vs. DMSO-d₆ alter chemical shifts. Compare spectra in multiple solvents.

- Scalar coupling : Long-range coupling (e.g., between vinyl and methyl protons) creates complex splitting. Use 2D-COSY or HSQC to assign correlations .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Observed Signal | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 5.10 (dd, J=10.2, 1.8 Hz, 1H) | Vinyl proton (prop-1-ene) |

| δ 3.82 (m, 1H) | Methine adjacent to Br | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 115.2 (CH₂=CH-) | Vinyl carbons |

| δ 40.5 (C-Br) | Brominated tertiary carbon | |

| IR (neat) | 610 cm⁻¹ (C-Br) | Bromine stretch |

Q. Table 2. Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a, b, c (Å) | 9.690, 20.335, 12.956 |

| β (°) | 110.64 |

| V (ų) | 2389.0 |

| Z | 4 |

| R-factor | 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.